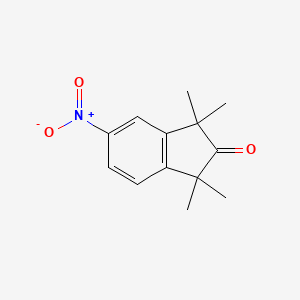
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one: is an organic compound with the molecular formula C13H16NO3. This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to an indanone core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one typically involves the nitration of 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Reduction: 1,1,3,3-Tetramethyl-5-amino-1,3-dihydro-2H-inden-2-one.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted indanone derivatives.
Scientific Research Applications
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Indanone: A simpler indanone derivative without the methyl and nitro groups.
1,1,4,4-Tetramethyl-3,4-dihydro-1H-naphthalen-2-one: A structurally related compound with different substitution patterns.
Uniqueness
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one is unique due to the presence of both the nitro and multiple methyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
138349-97-0 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-5-nitroinden-2-one |
InChI |
InChI=1S/C13H15NO3/c1-12(2)9-6-5-8(14(16)17)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3 |
InChI Key |
YXYUGIUHZFDOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
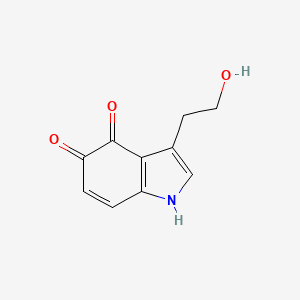
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
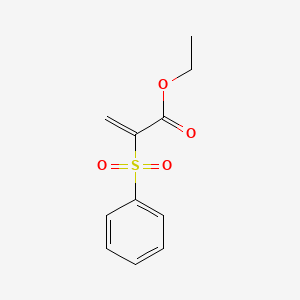
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
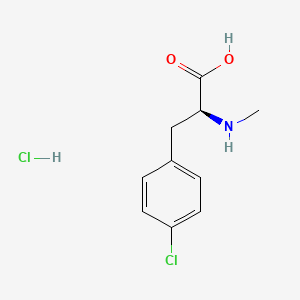

![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
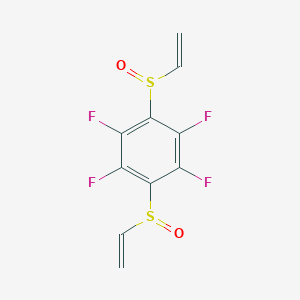
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

